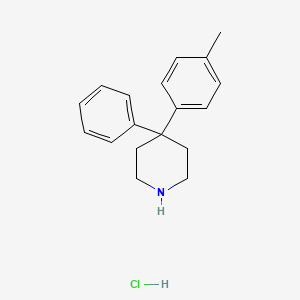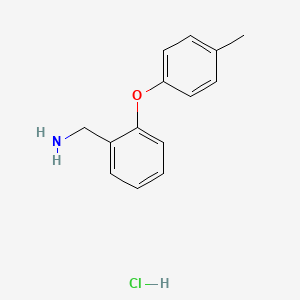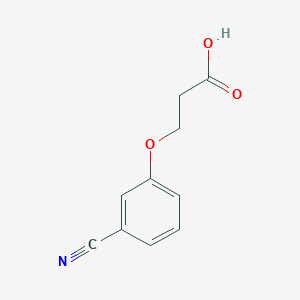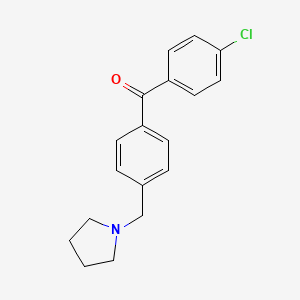
3-(4-Amino-3-nitrophenyl)propanoic acid
概要
説明
3-(4-Amino-3-nitrophenyl)propanoic acid, commonly known as ANPA, is an amino acid derivative that has been extensively studied for its potential applications in scientific research. ANPA is a synthetic compound that is not naturally occurring in living organisms. It is primarily used in laboratory experiments to study the biochemical and physiological effects of various compounds on living cells.
作用機序
ANPA is a structural analog of amino acids and can be incorporated into proteins during translation. The nitro group on the phenyl ring can be reduced to an amino group by enzymes such as nitroreductase, which allows for the formation of a covalent bond between ANPA and the enzyme. This can be used to study the activity of the enzyme and the effects of various compounds on its activity.
生化学的および生理学的効果
ANPA has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the activity of aminoacyl-tRNA synthetases, which can lead to the inhibition of protein synthesis. ANPA can also be incorporated into proteins, which can lead to changes in their structure and function. Additionally, ANPA has been shown to have antioxidant properties.
実験室実験の利点と制限
ANPA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other amino acid derivatives. However, ANPA has some limitations. It is not naturally occurring in living organisms, which can limit its relevance to biological systems. Additionally, ANPA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
ANPA has the potential to be used in a variety of future research directions. One potential application is in the study of the effects of environmental toxins on living cells. ANPA can be used as a substrate for enzymes that are involved in the detoxification of these toxins. Additionally, ANPA can be used to study the effects of drugs on the activity of aminoacyl-tRNA synthetases, which can lead to the development of new drugs that target these enzymes. Finally, ANPA can be used to study the effects of mutations in these enzymes on their activity, which can lead to a better understanding of the genetic basis of certain diseases.
科学的研究の応用
ANPA has been widely used in scientific research as a tool to study the mechanism of action of various compounds on living cells. It is commonly used as a substrate for enzymes such as aminoacyl-tRNA synthetases, which are involved in protein synthesis. ANPA can also be used to study the effects of drugs on the activity of these enzymes.
特性
IUPAC Name |
3-(4-amino-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVISUXJSCQKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597620 | |
| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-3-nitrophenyl)propanoic acid | |
CAS RN |
54405-44-6 | |
| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)
![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)





![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)